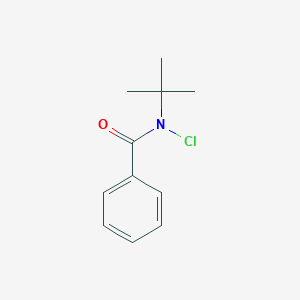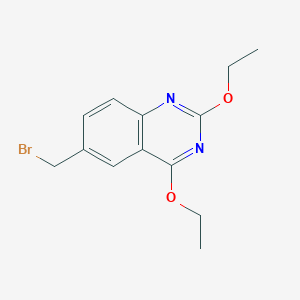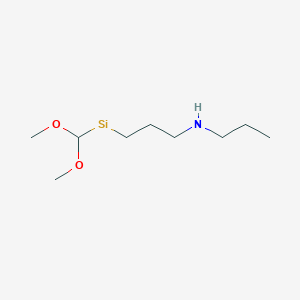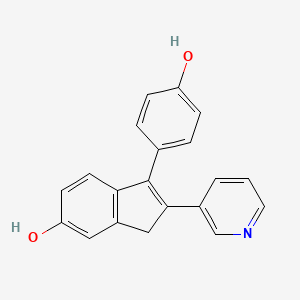
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol is a complex organic compound that features both phenolic and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with pyridine-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction would produce alcohols.
Scientific Research Applications
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenyl-3-pyridyl ketone
- Chroman-4-one derivatives
Uniqueness
3-(4-Hydroxyphenyl)-2-(pyridin-3-yl)-1H-inden-6-ol is unique due to its combination of phenolic and pyridinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
114584-09-7 |
|---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-pyridin-3-yl-3H-inden-5-ol |
InChI |
InChI=1S/C20H15NO2/c22-16-5-3-13(4-6-16)20-18-8-7-17(23)10-15(18)11-19(20)14-2-1-9-21-12-14/h1-10,12,22-23H,11H2 |
InChI Key |
XTTOBACUCDXYST-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C(=C1C3=CN=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
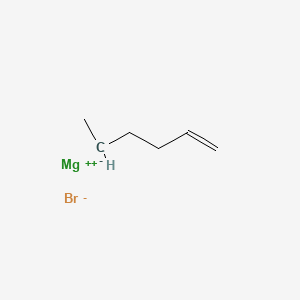
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)
phosphanium chloride](/img/structure/B14310747.png)

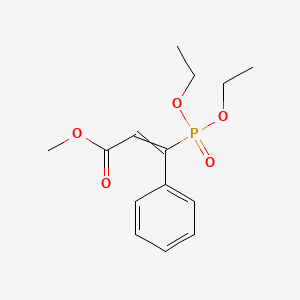
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
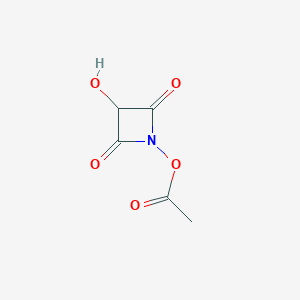


![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
